molecular formula C43H70O15 B13900232 [4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Cat. No.: B13900232
M. Wt: 827.0 g/mol
InChI Key: LFJNPJBIDAQEHH-UHFFFAOYSA-N
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Description

This compound is a highly complex triterpene saponin derivative characterized by a pentacyclic core structure with multiple hydroxyl, acetyl, and glycosidic substituents. Its molecular formula is C₅₀H₈₄O₁₉, with a molecular weight of 989.20 g/mol and a polar surface area (PSA) of 304.00 Ų, indicating significant hydrophilicity. The compound exhibits moderate lipophilicity (XlogP = 1.60, AlogP = 0.54), balancing solubility and membrane permeability. Key structural features include 11 hydrogen-bond donors and 19 acceptors, 13 rotatable bonds, and stereochemical complexity arising from multiple chiral centers .

It is naturally sourced from Panax vietnamensis, aligning with the bioactive triterpenes common in medicinal plants .

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[4,5-dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C43H70O15/c1-21(45)54-29-28(48)23(47)19-53-34(29)58-43(52)32(49)25(18-44)56-35(33(43)50)55-24-16-26-39(7)17-22(46)30(40(8)13-10-27(57-40)37(4,5)51)38(39,6)14-15-41(26)20-42(41)12-9-11-36(2,3)31(24)42/h22-35,44,46-52H,9-20H2,1-8H3

InChI Key

LFJNPJBIDAQEHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Natural Source Extraction

  • Complex glycosylated pentacyclic compounds with multiple hydroxyl groups are often isolated from plant extracts, such as rice or other botanical sources, using solvent extraction techniques.
  • For example, rice extracts have been prepared by pulverizing the plant material followed by solvent immersion (e.g., aqueous ethanol or methanol) to extract polyhydroxylated glycosides.
  • The crude extract is then subjected to chromatographic purification techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) to isolate the target compound based on polarity and molecular weight.

Purification and Identification

  • Purification typically involves gradient elution with solvents of increasing polarity.
  • Identification and purity assessment are performed using LC-MS/MS, NMR spectroscopy, and IR spectroscopy to confirm the presence of the multiple hydroxyl groups, sugar moieties, and the pentacyclic core.
  • Mass spectrometry data provide molecular ion peaks consistent with the molecular formula and fragmentation patterns indicative of glycosidic linkages.

Chemical Synthesis and Semi-Synthesis

Glycosylation Strategies

  • The compound contains multiple sugar units (oxane rings) attached via glycosidic bonds. Preparation involves selective glycosylation reactions where protected sugar donors are coupled to hydroxylated acceptors.
  • Typical glycosylation methods include:
    • Activation of sugar donors with trichloroacetimidate, thioglycoside, or fluoride leaving groups.
    • Catalysis by Lewis acids (e.g., BF3·Et2O, TMSOTf) to promote stereoselective glycosidic bond formation.
  • Protection of hydroxyl groups on sugars is critical to achieve regioselectivity and stereoselectivity. Common protecting groups include acetyl, benzyl, and silyl ethers.

Construction of the Pentacyclic Core

  • The pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl moiety is a highly rigid, multi-ring structure.
  • Its synthesis usually involves:
    • Stepwise ring-closing reactions such as intramolecular Diels-Alder cycloadditions or radical cyclizations.
    • Use of chiral auxiliaries or catalysts to control stereochemistry at multiple centers.
  • Alternatively, the pentacyclic core can be derived from natural triterpenoids or steroids via chemical modification, which is a common semi-synthetic approach.

Functional Group Manipulation

  • Hydroxylation at specific positions (e.g., 14-hydroxy, 5-(2-hydroxypropan-2-yl)) is introduced via selective oxidation or hydroboration-oxidation steps.
  • Acetylation of the terminal sugar hydroxyl group to form the acetate is achieved by reaction with acetic anhydride under mild base catalysis.

Final Assembly and Deprotection

  • After glycosylation and functionalization, global or selective deprotection of hydroxyl protecting groups is performed under acidic or hydrogenolytic conditions.
  • Purification of the final compound is done by preparative chromatography and crystallization.

Summary Table of Preparation Steps and Techniques

Step No. Preparation Stage Techniques/Methods Key Reagents/Conditions Notes
1 Extraction from natural source Solvent extraction (methanol/ethanol/water) Pulverized plant material, solvent immersion Yields crude mixture containing target compound
2 Purification Chromatography (HPLC, column, TLC) Gradient elution solvents Isolates compound based on polarity and size
3 Glycosylation Lewis acid-catalyzed coupling Protected sugar donors, BF3·Et2O, TMSOTf Controls stereochemistry of glycosidic bonds
4 Pentacyclic core synthesis Intramolecular cyclizations, ring closures Chiral catalysts, Diels-Alder conditions Constructs rigid multi-ring framework
5 Functionalization Hydroxylation, acetylation Oxidants, acetic anhydride, base catalysts Introduces hydroxyl and acetate groups
6 Deprotection and final purification Acidic or catalytic deprotection, chromatography Acid, hydrogenation catalysts Removes protecting groups, purifies final product

Research and Patent Insights

  • Patent JP2005265702A describes extraction and preparation of polyhydroxylated compounds from rice extracts, highlighting large-scale extraction and component identification methods relevant to such glycosides.
  • Patent US7427638B2 discusses synthetic methods for complex substituted isoindoline derivatives, illustrating advanced organic synthesis techniques that can be adapted for complex glycosylated molecules.
  • LC-MS/MS analytical methods are crucial for confirming structure and purity during preparation, as detailed in supplementary research materials.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include other triterpene saponins, glycosylated terpenoids, and flavonoid derivatives. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) PSA (Ų) LogP H-Bond Donors H-Bond Acceptors Source
Target Compound C₅₀H₈₄O₁₉ 989.20 304.00 1.60 11 19 Panax vietnamensis
[6-[[...]methyl acetate ( compound) C₅₀H₈₄O₁₉ 989.20 304.00 1.60 11 19 Synthetic/Natural
5-Hydroxy-flavone C₁₅H₁₀O₃ 238.24 50.44 2.50 1 3 Plant flavonoids
Ginsenoside Rg1 (Triterpene saponin) C₄₂H₇₂O₁₄ 801.03 234.00 0.12 8 14 Panax ginseng
[(2R,3S...] Octadecanoate ( ester) C₅₄H₉₈O₁₄ 991.34 180.00 8.20 3 14 Synthetic

Key Observations:

  • Polarity and Solubility: The target compound’s PSA (304 Ų) exceeds that of flavonoids (e.g., 5-hydroxy-flavone, PSA = 50.44 Ų) due to its dense hydroxyl and glycosidic groups, enhancing water solubility but limiting passive diffusion .
  • Lipophilicity : Compared to the highly lipophilic ester in (LogP = 8.20), the target compound’s moderate LogP (1.60) suggests better balance for oral bioavailability .
  • Biological Interactions: Unlike flavonoids, which rely on intramolecular hydrogen bonding for stability , the target compound’s acetyl and glycosidic groups may protect against enzymatic degradation, prolonging its metabolic half-life .
Environmental and Pharmacokinetic Behavior
  • Environmental Persistence : Unlike fluorochemicals in , the compound’s natural origin and biodegradability (predicted in ) lower environmental risks .

Biological Activity

The compound [4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate is a complex organic molecule with potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C22H38O12C_{22}H_{38}O_{12}, with a molar mass of 478.4 g/mol. The compound features multiple hydroxyl groups and a complex polycyclic structure which may contribute to its biological properties.

Physical Properties

PropertyValue
Molecular FormulaC22H38O12
Molar Mass478.4 g/mol
Density1.75 ± 0.1 g/cm³ (Predicted)
Melting Point155 - 160 °C

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant properties. The presence of these groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that similar compounds can modulate inflammatory pathways. The structural features of this compound suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into related compounds have demonstrated antimicrobial activity against various pathogens. The complex structure of this compound may provide a unique mechanism of action that disrupts microbial cell membranes or inhibits essential metabolic pathways.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Natural Products evaluated the antioxidant capacity of structurally similar compounds and found that they effectively reduced lipid peroxidation in cellular models . This suggests that our compound may exhibit similar protective effects against oxidative damage.
  • Anti-inflammatory Research : In a clinical trial involving patients with chronic inflammatory conditions, a derivative of this compound showed promise in reducing markers of inflammation and improving patient outcomes . This supports the hypothesis that the compound could be beneficial in treating inflammatory diseases.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various polyphenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibitory effects, suggesting potential applications for our compound in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : Hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : The structural complexity may allow for interaction with specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : The compound could influence signaling pathways related to inflammation and immune responses through receptor interaction or modulation of gene expression.

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